molecular formula C10H4Cl4 B126546 1,2,3,8-Tetrachloronaphthalene CAS No. 149864-81-3

1,2,3,8-Tetrachloronaphthalene

Cat. No.: B126546
CAS No.: 149864-81-3
M. Wt: 265.9 g/mol
InChI Key: UVMHXYSILPJXPK-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. This compound is part of the broader class of polychlorinated naphthalenes, which are known for their environmental persistence and potential toxicological effects .

Mechanism of Action

Target of Action

The primary targets of 1,2,3,8-Tetrachloronaphthalene are the rod-like Fe–Al composite oxides . These targets play a crucial role in the degradation of the compound, which is a key step in its mechanism of action .

Mode of Action

This compound interacts with its targets, the Fe–Al composite oxides, in a way that leads to its degradation . The compound’s interaction with these targets results in the generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes . This suggests the occurrence of successive hydrodechlorination reactions .

Biochemical Pathways

The major hydrodechlorination pathway was judged to be CN-27 → CN-14 → CN-4 → CN-2 . Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its degradation and the subsequent generation of various chloronaphthalenes . These products of degradation suggest the occurrence of successive hydrodechlorination reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of the compound was evaluated over three of the prepared rod-like Fe–Al composite oxides (FeAl-1, FeAl-5 and FeAl-10). The results showed that their reactive activities were in the order of FeAl-5 ≈ FeAl-10 ≫ FeAl-1, which could be attributed to their different pore structural properties and reactive sites caused by the different phase interaction between iron species and the γ-Al 2 O 3 .

Safety and Hazards

Exposure to 1,2,3,8-Tetrachloronaphthalene may cause acneform dermatitis, headache, fatigue, anorexia, and vertigo. It may also cause jaundice and other symptoms of liver failure . It is toxic by ingestion, inhalation, and skin absorption, and it is a strong irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,8-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,8-Tetrachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrodechlorination: Hydrogen gas, palladium on carbon catalyst, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide.

Major Products:

    Hydrodechlorination: Formation of less chlorinated naphthalenes.

    Oxidation: Formation of chlorinated naphthoquinones.

    Substitution: Formation of substituted naphthalenes with various functional groups.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrachloronaphthalene
  • 1,2,4,5-Tetrachloronaphthalene
  • 1,2,3,5-Tetrachloronaphthalene

Comparison: 1,2,3,8-Tetrachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachloronaphthalenes, it may exhibit different environmental persistence and toxicological profiles.

Properties

IUPAC Name

1,2,3,8-tetrachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHXYSILPJXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335269
Record name 1,2,3,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149864-81-3
Record name 1,2,3,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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